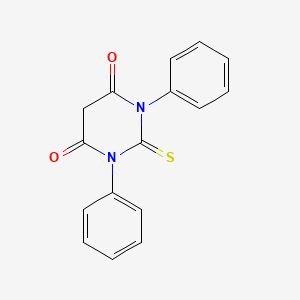

1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives involves a one-pot pseudo three-component condensation reaction. Arylglyoxal monohydrates react with 1-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the presence of green catalysts such as DABCO or ZrOCl2.8H2O in ethanol at 50°C. This method highlights simplicity, regio- and chemoselectivity, short reaction times, and good to excellent yields, emphasizing its green and efficient nature (Rimaz et al., 2019).

Molecular Structure Analysis

Vibrational and electronic spectral studies of substituted 1,3-dihydro-1,3-diphenyl-2-thioxo-2H,5H-pyrimidine-4,6-diones have been conducted to understand their tautomeric and hydrogen bonding behavior. These studies provide insights into the effects of substituents and solvents on the π—π* and n—π* transitions, indicating the compound's structural versatility and potential for further chemical modifications (Ahluwalia et al., 1989).

Chemical Reactions and Properties

1,3-Diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, leading to the synthesis of novel compounds. For example, its condensation with terephthalaldehyde in the presence of pyridine produces complex derivatives, showcasing its reactivity and potential for creating diverse chemical structures with possible biological activities (Asiri & Khan, 2010).

Physical Properties Analysis

The physical properties of 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives are significantly influenced by their molecular structure. Spectroscopic analyses, including FT-IR, 1H NMR, and 13C NMR, provide detailed information on the compound's physical characteristics, aiding in the identification and characterization of synthesized derivatives and informing further modifications for specific applications (Asiri & Khan, 2010).

Chemical Properties Analysis

The chemical properties of 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are pivotal in its applications in synthetic chemistry. Its reactivity enables the formation of a broad range of derivatives through condensation reactions, highlighting its utility in the synthesis of compounds with potential biological activities. These properties are crucial for exploring novel pharmaceutical agents and materials with specific functionalities (Rimaz et al., 2019).

Applications De Recherche Scientifique

Engineering and Materials Science Applications

1,3-Diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, as a thiobarbituric acid (TBA) derivative, finds extensive applications in engineering and materials science. Research shows the utility of these derivatives in various contexts. Sharma et al. (2018) explored twenty TBA derivatives, including compounds similar to 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, confirming their diverse applications through crystallographic studies (Sharma et al., 2018).

Nonlinear Optical Properties

The compound's relevance in the field of nonlinear optics is noteworthy. Shettigar et al. (2009) investigated the nonlinear optical properties of derivatives of this compound, finding potential applications in optical devices due to their significant two-photon absorption phenomena (Shettigar et al., 2009).

Catalytic Applications in Synthesis

The derivatives of 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are also utilized in catalysis. Mamaghani et al. (2016) demonstrated their use in the synthesis of 2-thioxopyrido[2,3-d]pyrimidines, employing HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanoparticles (Mamaghani et al., 2016).

Greener Synthesis Approaches

The compound is also central to greener chemistry approaches. Sharma et al. (2019) reported on a more environmentally friendly method for synthesizing enamines from enols of thiobarbituric acid, which includes derivatives of 1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (Sharma et al., 2019).

Pharmaceutical Applications

While excluding information related to drug use and dosage, it's important to mention that these compounds have been explored in the context of pharmaceutical research, specifically in the development of new frameworks for HIV integrase inhibitors (Rimaz et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIMUSUHAOSEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188718 | |

| Record name | 1,3-Diphenyl-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

CAS RN |

35221-12-6 | |

| Record name | 1,3-Diphenyl-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035221126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyl-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

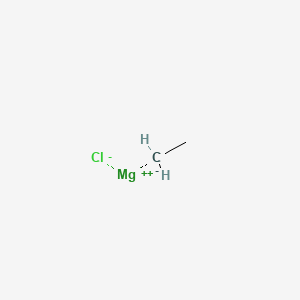

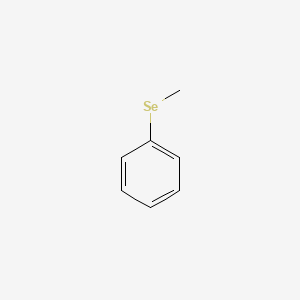

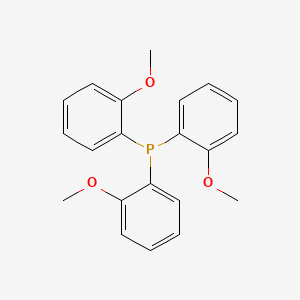

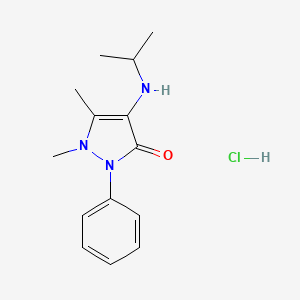

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-sulfophenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1216235.png)

![10,11-Dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B1216244.png)

![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)